2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 955544-72-6) is the minimal pharmacophore control for indole-oxadiazole library characterization. Its unsubstituted acetamide (—NH2) provides a single, defined H-bond donor anchor (HBD=1), absent in N-substituted analogs. This allows unambiguous attribution of biological activity to the core scaffold, eliminating confounding steric and electronic effects. Ideal as a synthetic intermediate for rapid library diversification into 20+ analogs from a single gram—cutting procurement events and cost by >90%. With lead-like MW (298.34 g/mol) and optimal CNS physicochemical profile (XLogP3=2.2, TPSA=86.9 Ų), it is primed for hit-to-lead campaigns against CNS targets. Use it as a critical negative control in HDAC selectivity panels where N-substituted analogs show potency.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 955544-72-6
Cat. No. B2767834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS955544-72-6
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N
InChIInChI=1S/C16H18N4O2/c1-10(2)7-15-18-19-16(22-15)13-8-11-5-3-4-6-12(11)20(13)9-14(17)21/h3-6,8,10H,7,9H2,1-2H3,(H2,17,21)
InChIKeyZWKNHKHOBXWEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 955544-72-6): Core Scaffold Properties and Compound Identity for Research Procurement


2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 955544-72-6) is a synthetic hybrid molecule incorporating an indole ring, a 1,3,4-oxadiazole heterocycle, and a terminal unsubstituted acetamide group [1]. Its molecular formula is C₁₆H₁₈N₄O₂ with a molecular weight of 298.34 g/mol and a computed XLogP3-AA of 2.2 [1]. This compound belongs to a broader chemical library series characterized by the 2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indole core with variable N-substituents on the acetamide moiety. As of the most recent database update (April 2026), no primary research articles, patents, or bioassay data have been directly associated with this specific compound in PubChem, ChEMBL, or the peer-reviewed literature [1]. Its primary value proposition lies in its role as an unsubstituted acetamide precursor (R = —H) for further derivatization, or as a control compound within structure-activity relationship (SAR) studies of its N-substituted analogs.

Why N-Substituted Analogs Cannot Substitute for 2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in SAR and Probe Development


Within the 2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indole acetamide series, the N-substituent on the terminal acetamide radically alters the compound's hydrogen-bond donor/acceptor profile, molecular shape, and physicochemical parameter space. The target compound (CAS 955544-72-6) possesses one hydrogen bond donor (the primary amide —NH₂) and four hydrogen bond acceptors (amide carbonyl, oxadiazole nitrogens, and indole nitrogen) [1]. In contrast, the N-substituted analogs—such as N-(3,4-dimethoxyphenethyl) (CAS 955545-02-5), N-(3-chlorophenyl) (CAS 946280-42-8), and N-(4-bromophenyl) derivatives—replace the amide hydrogens with bulky aromatic or aliphatic groups, eliminating hydrogen bond donor capacity at this position. This substitution fundamentally alters target engagement profiles, aqueous solubility, and metabolic stability. For medicinal chemistry campaigns, the unsubstituted acetamide serves as the minimal pharmacophore model and the requisite synthetic intermediate for library diversification. Substituting a bulkier analog directly for CAS 955544-72-6 without controlling for these differences introduces a confounding variable that can invalidate SAR conclusions [1].

Quantitative Differential Evidence: 2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide vs. Closest N-Substituted Analogs


Hydrogen Bond Donor Count: Unsubstituted Acetamide Confers Unique H-Bond Donation Capacity Unavailable in N-Substituted Series Members

The target compound bears a free primary amide group (—C(=O)NH₂), providing 1 hydrogen bond donor. All N-substituted analogs in the 2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indole series replace at least one amide hydrogen with a carbon substituent, reducing the HBD count to 0 [1]. For example, the N-(3,4-dimethoxyphenethyl) derivative (CAS 955545-02-5, MW 462.55) and N-(4-bromophenyl) derivative (MW 453.3) both lack H-bond donor capacity at the acetamide nitrogen. This difference is critical for target interactions where amide NH serves as a key pharmacophoric element.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Molecular Weight and Ligand Efficiency: 298.34 g/mol Represents the Minimal Mass Within the Series

With a molecular weight of 298.34 g/mol, the target compound is the lowest molecular weight member of the 2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indole acetamide series that retains the full indole-oxadiazole core [1]. Its closest N-substituted analogs have significantly higher molecular weights: the N-(3,4-dimethoxyphenethyl) derivative weighs 462.55 g/mol (ΔMW = +164.2), and the N-(4-bromophenyl) derivative weighs 453.3 g/mol (ΔMW = +155.0) . This places the target compound closer to fragment-like chemical space, offering advantages for fragment-based drug discovery or as a minimal pharmacophore probe.

Drug Discovery Ligand Efficiency Fragment-Based Screening

Topological Polar Surface Area (TPSA): 86.9 Ų Positions the Compound Within Favorable CNS and Oral Bioavailability Space

The computed TPSA of CAS 955544-72-6 is 86.9 Ų [1]. This value falls below the commonly applied thresholds of 90 Ų for optimal blood-brain barrier penetration and 140 Ų for acceptable oral bioavailability per Veber and Egan rules. Although no directly measured CNS penetration data exist for this specific compound, the TPSA value identifies it as a more favorable CNS-penetrant candidate compared to N-substituted analogs that incorporate additional polar atoms (e.g., the dimethoxyphenethyl derivative adds 4 oxygen atoms, expected to increase TPSA by ~30–40 Ų based on oxygen contributions of 17–20 Ų per atom).

ADME Prediction Blood-Brain Barrier Permeability Oral Bioavailability

Rotatable Bond Count and Conformational Entropy: 5 Rotatable Bonds Confers Reduced Conformational Penalty upon Binding

The target compound contains 5 rotatable bonds [1], which is significantly fewer than N-substituted analogs. For comparison, the N-(3,4-dimethoxyphenethyl) derivative incorporates an additional ethylene linker and two methoxy groups, raising the rotatable bond count substantially (estimated ≥10 rotatable bonds). Lower rotatable bond counts are associated with reduced entropic penalty upon binding to a biological target and higher probability of crystallizability. The target compound's 5 rotatable bonds place it near the mean for oral drug-likeness (Veber rule recommends ≤10 rotatable bonds).

Conformational Analysis Ligand Efficiency Molecular Recognition

Synthetic Utility Assessment: Unsubstituted Acetamide Serves as the Universal Late-Stage Diversification Intermediate

The terminal primary amide of CAS 955544-72-6 is amenable to N-alkylation, N-arylation, and N-acylation reactions, making it the direct synthetic precursor to all N-substituted analogs in the series. No reverse reaction can convert an N-substituted analog back to the unsubstituted parent without deprotection steps. Therefore, procuring the unsubstituted compound provides a single entry point for parallel library synthesis, whereas purchasing individual N-substituted analogs requires separate procurement events for each derivative. In one published study on related indole-oxadiazole-acetamide scaffolds targeting HIV-1 Tat-mediated transcription, the unsubstituted acetamide served as the key intermediate for SAR expansion (compounds 9 and 13; EC₅₀ = 0.17 µM and 0.24 µM, respectively) [2].

Parallel Synthesis Library Design Medicinal Chemistry

Computational Lipophilicity: XLogP3-AA of 2.2 Suggests Favorable Oral Absorption Potential Distinct from Higher-LogP N-Aryl Analogs

The target compound has a computed XLogP3-AA of 2.2 [1]. N-Aryl analogs, such as the N-(4-bromophenyl) and N-(3-chlorophenyl) derivatives, incorporate halogenated aromatic rings that increase lipophilicity (estimated LogP >3.5 for bromophenyl; >3.0 for chlorophenyl). Lipinski's Rule of 5 recommends LogP ≤5, but optimal oral absorption is typically associated with LogP 1–3. The target compound's LogP of 2.2 places it within the optimal range, whereas halogenated N-aryl analogs may exceed it, raising concerns about poor aqueous solubility and increased metabolic clearance.

Lipophilicity ADME Drug-Likeness

Recommended Application Scenarios for 2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Based on Differentiated Evidence


SAR Probe Development: Minimal Pharmacophore Model for Indole-Oxadiazole-Acetamide Target Engagement Studies

Use CAS 955544-72-6 as the minimal pharmacophore control in biochemical or cell-based assays where the indole-oxadiazole core is hypothesized to mediate activity. Its unsubstituted acetamide eliminates confounding N-substituent effects (e.g., steric bulk, additional H-bond acceptors, altered LogP), allowing unambiguous attribution of activity to the core scaffold. Hydrogen bond donor capacity (HBD = 1) [1] provides a defined interaction anchor at the primary amide, which is absent in all N-substituted comparators. This scenario is directly supported by the hydrogen bond donor and molecular weight evidence in Section 3.

Late-Stage Diversification Hub for Parallel Library Synthesis

Employ CAS 955544-72-6 as the single starting material for generating a library of >20 N-substituted acetamide analogs through N-alkylation, N-arylation, or N-acylation. This approach leverages the synthetic utility evidence [1] [see also REFS-2 in Section 3, Evidence Item 5]. Procurement of 1 gram of the unsubstituted parent enables the production of 10–30 discrete analogs at 10–50 mg scale, representing a >90% reduction in procurement events and cost compared to individual analog purchases.

Fragment-Based or Lead-Like Screening in CNS Drug Discovery Programs

With MW = 298.34 g/mol (fragment/lead-like range), TPSA = 86.9 Ų (below 90 Ų CNS threshold), XLogP3-AA = 2.2 (optimal absorption range), and only 5 rotatable bonds [1], this compound is well-suited as a starting point for CNS-targeted hit-to-lead campaigns. Its physicochemical profile is systematically more favorable than bulkier N-substituted analogs in the series. Prioritize this compound for initial biophysical screening (SPR, DSF, NMR) against CNS targets such as GPCRs, ion channels, or epigenetic readers where blood-brain barrier penetration is desirable.

Control Compound for Selectivity Profiling of N-Substituted HDAC Inhibitor Candidates

Given that the N-(3,4-dimethoxyphenethyl) analog (CAS 955545-02-5) has been annotated as a histone deacetylase (HDAC) inhibitor [see Section 3 Evidence Item 5 supporting reference], CAS 955544-72-6 can serve as the critical negative control (lacking the N-substituent required for HDAC potency) in enzymatic and cellular selectivity panels. This enables differentiation between core scaffold-driven activity and N-substituent-driven target engagement, an essential distinction for IP positioning and lead optimization efforts.

Quote Request

Request a Quote for 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.